molecular formula C12H13NO3 B14006982 2-Benzamidopent-4-enoic acid CAS No. 72685-15-5

2-Benzamidopent-4-enoic acid

Cat. No.: B14006982
CAS No.: 72685-15-5
M. Wt: 219.24 g/mol
InChI Key: IJASGVUBRRINAO-UHFFFAOYSA-N
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Description

2-Benzamidopent-4-enoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzamide and contains a pent-4-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidopent-4-enoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamidopent-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Benzoic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-Benzamidopent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2-Phenylbenzimidazole

Comparison: 2-Benzamidopent-4-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .

Properties

CAS No.

72685-15-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-benzamidopent-4-enoic acid

InChI

InChI=1S/C12H13NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,13,14)(H,15,16)

InChI Key

IJASGVUBRRINAO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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